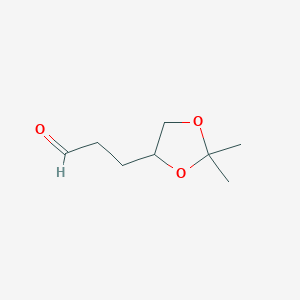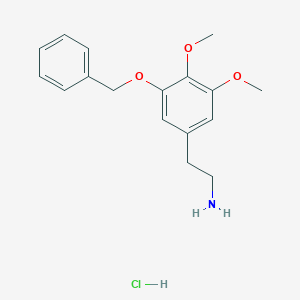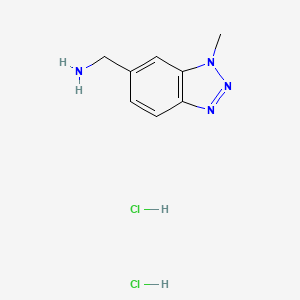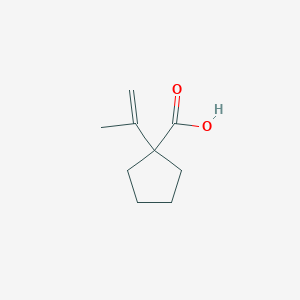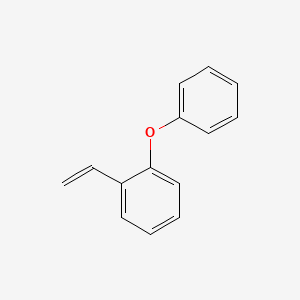
1-Phenoxy-2-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenoxy-2-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a phenoxy group and a vinyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenoxy-2-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of phenol with styrene in the presence of a catalyst. The reaction typically requires elevated temperatures and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of specific catalysts and solvents to facilitate the reaction.
化学反应分析
Types of Reactions: 1-Phenoxy-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: 1-Phenoxy-2-ethylbenzene.
Substitution: Various substituted phenoxyvinylbenzenes depending on the reagents used.
科学研究应用
1-Phenoxy-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of 1-Phenoxy-2-vinylbenzene involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the vinyl group can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects and applications.
相似化合物的比较
Phenol: Lacks the vinyl group, making it less versatile in certain reactions.
Styrene: Lacks the phenoxy group, limiting its potential for hydrogen bonding and other interactions.
Phenoxyacetic acid: Contains a carboxylic acid group instead of a vinyl group, leading to different chemical properties.
Uniqueness: 1-Phenoxy-2-vinylbenzene is unique due to the presence of both a phenoxy group and a vinyl group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
1-ethenyl-2-phenoxybenzene |
InChI |
InChI=1S/C14H12O/c1-2-12-8-6-7-11-14(12)15-13-9-4-3-5-10-13/h2-11H,1H2 |
InChI 键 |
JGRGYZHMKFNQGZ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


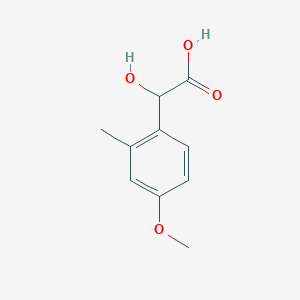
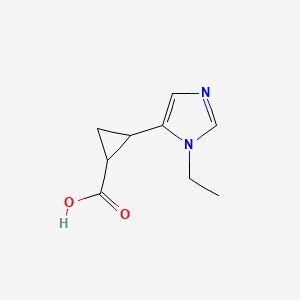

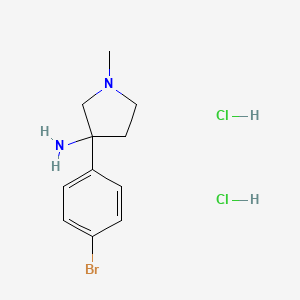
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)
![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)
